[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate
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Overview
Description
P1,P5-Di(adenosine-5’) pentaphosphate pentaammonium salt is a diadenosine polyphosphate compound. It is known for its unique structure, consisting of two adenosine molecules linked by a chain of five phosphate groups. This compound is stored in secretory granules of thrombocytes, chromaffin, and neuronal cells and is released into the extracellular space, where it affects various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P1,P5-Di(adenosine-5’) pentaphosphate involves a two-step process. Initially, adenosine 5’-tetraphosphate is formed from adenosine triphosphate and trimetaphosphate. In the second step, adenosine 5’-tetraphosphate is converted to P1,P5-Di(adenosine-5’) pentaphosphate. The synthesis requires a pH range of 7.5 to 8.5 and is modulated by metal ions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
P1,P5-Di(adenosine-5’) pentaphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives, while substitution reactions may result in modified phosphate chains.
Scientific Research Applications
P1,P5-Di(adenosine-5’) pentaphosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various biochemical assays and studies involving nucleotide interactions.
Medicine: It is investigated for its role in cellular signaling and its potential therapeutic applications in diseases involving purinergic signaling.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
P1,P5-Di(adenosine-5’) pentaphosphate exerts its effects by interacting with various purinergic receptors in the nervous system. It activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro. The compound is metabolized by soluble enzymes in the blood plasma and by membrane-bound ectoenzymes of various cell types, including endothelial and smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
- P1,P4-Di(adenosine-5’) tetraphosphate ammonium salt
- P1,P5-Di(adenosine-5’) pentaphosphate pentasodium salt
- P1,P5-Di(adenosine-5’) pentaphosphate trilithium salt
Uniqueness
P1,P5-Di(adenosine-5’) pentaphosphate pentaammonium salt is unique due to its specific structure and the presence of five phosphate groups linking two adenosine molecules. This structure allows it to interact with a wide range of biological targets and exert diverse biological effects, making it a valuable tool in scientific research .
Properties
IUPAC Name |
[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(21-7)3-20-25(16,17)23-26(18,19)22-24/h1-2,4-7H,3,24H2,(H,16,17)(H,18,19)(H2,11,12,13)/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOSDYWLTWLFID-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1COP(=O)(O)OP(=O)(O)OP)N2C=NC3=C(N=CN=C32)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP)N2C=NC3=C(N=CN=C32)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849605 |
Source
|
Record name | (2R,5S)-2-(6-Amino-9H-purin-9-yl)-5-{[(hydroxy{[hydroxy(phosphanyloxy)phosphoryl]oxy}phosphoryl)oxy]methyl}oxolane-3,4-diyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-61-9 |
Source
|
Record name | (2R,5S)-2-(6-Amino-9H-purin-9-yl)-5-{[(hydroxy{[hydroxy(phosphanyloxy)phosphoryl]oxy}phosphoryl)oxy]methyl}oxolane-3,4-diyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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